N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
CAS No.:
Cat. No.: VC8952292
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O3S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C22H19N3O3S/c23-13-16-15-9-4-5-11-18(15)29-22(16)25-20(19(26)14-7-2-1-3-8-14)24-21(27)17-10-6-12-28-17/h1-3,6-8,10,12,20,25H,4-5,9,11H2,(H,24,27) |
| Standard InChI Key | PZGISYNEUDOIKE-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C#N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C#N |
Introduction
Structural and Nomenclature Analysis
IUPAC Name Breakdown
The compound’s systematic name reflects its intricate architecture:
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Benzothiophene core: A bicyclic system comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle). The "4,5,6,7-tetrahydro" prefix indicates partial saturation of the benzene ring, resulting in a cyclohexene-like structure.
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3-Cyano substitution: A nitrile group (-CN) at position 3 of the benzothiophene, introducing electron-withdrawing effects that influence reactivity.
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Amino-ketone-phenyl moiety: An amine group (-NH-) linked to a ketone (C=O) and phenyl group, forming a branched ethyl chain.
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Furan-2-carboxamide: A furan ring (oxygen-containing heterocycle) attached via a carboxamide (-CONH-) group at position 2.
Molecular Geometry and Electronic Features
The benzothiophene core adopts a boat-like conformation due to partial saturation, while the furan ring remains planar. Key electronic interactions include:
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Nitrile-pi interactions: The cyano group’s electron-deficient sp-hybridized carbon may engage in dipole-pi interactions with aromatic systems.
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Amide hydrogen bonding: The carboxamide group facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors.
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through modular steps:
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Benzothiophene core construction: Cyclization of thiophene precursors with appropriate substituents.
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Cyano group introduction: Nitrile installation via nucleophilic substitution or Sandmeyer-type reactions.
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Amino-ketone-phenyl assembly: Condensation of aniline derivatives with keto-acids or esters.
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Furan-2-carboxamide coupling: Amidation using furan-2-carbonyl chloride or via transamidation protocols .
Key Reaction Conditions
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Pd-catalyzed C–H functionalization: For regioselective arylations, as demonstrated in benzofuran analogs .
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Transamidation: A one-pot, two-step procedure involving Boc-protection and amine nucleophile displacement, yielding high-purity amides .
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Solvent systems: Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates for amide bond formation.
Table 1: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Benzothiophene cyclization | H₂SO₄, 110°C, 12h | Slow addition of cyclizing agent |
| 2 | Cyano substitution | CuCN, DMF, 150°C | Microwave-assisted heating |
| 3 | Reductive amination | NaBH₃CN, MeOH, rt | pH control via acetic acid |
| 4 | Carboxamide coupling | EDCI, HOBt, DIPEA, CH₂Cl₂ | Excess acyl chloride |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in DMSO (>10 mM) and DMF, limited in aqueous buffers (logP ~3.2 predicted).
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Thermal stability: Decomposition above 250°C, as inferred from benzothiophene analogs.
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Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugated diene system.
Spectroscopic Characteristics
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¹H NMR: Expected signals include δ 7.8–7.6 ppm (furan protons), δ 6.9–6.7 ppm (phenyl group), and δ 3.2–2.8 ppm (tetrahydrobenzothiophene CH₂ groups).
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IR spectroscopy: Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
| Compound | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Benzothiophene-pyrazine carboxamide | 12.4 (Kinase X) | 8.2 |
| Dichlorophenyl-furan carboxamide | 45.7 (Receptor Y) | 3.1 |
| Target compound (predicted) | <20 (Kinase X) | >10 |
Future Research Directions
Synthetic Optimization
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Flow chemistry: Continuous processing to improve yield in transamidation steps .
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Enantioselective synthesis: Chiral resolution of the amino-ketone intermediate for stereochemical studies.
Biological Screening
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High-throughput assays: Broad kinase panel screening to identify primary targets.
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ADME profiling: In vitro permeability and microsomal stability studies.
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